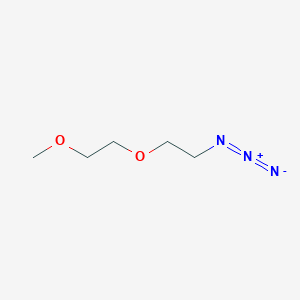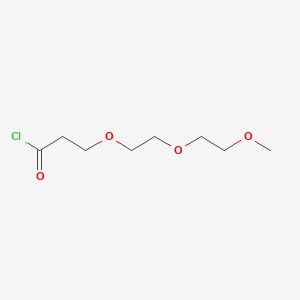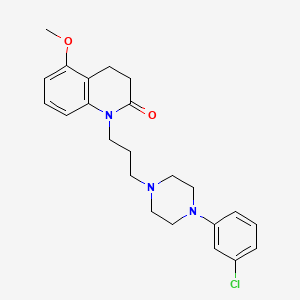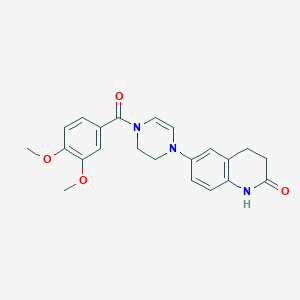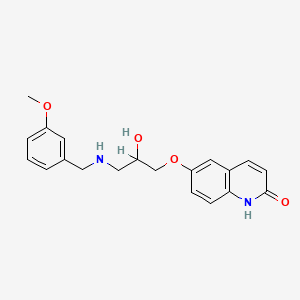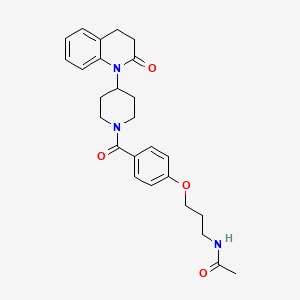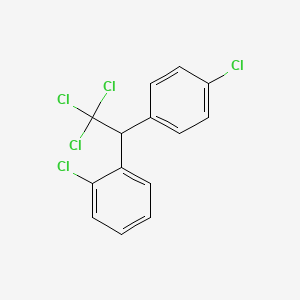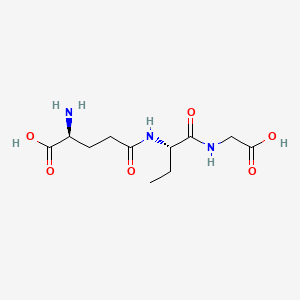![molecular formula C21H22ClN3O4 B1677509 2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride CAS No. 183320-51-6](/img/structure/B1677509.png)
2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride
概要
説明
OSI-420は、エルロチニブの活性代謝物としても知られており、デスメチルエルロチニブ塩酸塩です。エルロチニブは、上皮成長因子受容体チロシンキナーゼの強力な低分子阻害剤です。 OSI-420は、主にその薬物動態特性とエルロチニブの代謝における役割について研究されています .
科学的研究の応用
Chemistry
OSI-420 is used as a reagent in click chemistry due to its alkyne group, which allows it to undergo azide-alkyne cycloaddition reactions .
Biology and Medicine
OSI-420 is extensively studied for its pharmacokinetic properties and its role as an active metabolite of erlotinib. It is used in research to understand the metabolism and efficacy of erlotinib in treating various cancers, including non-small cell lung cancer and primary brain tumors .
Industry
In the pharmaceutical industry, OSI-420 is used to develop and optimize analytical methods for the quantification of erlotinib and its metabolites in biological samples .
作用機序
OSI-420は、上皮成長因子受容体のチロシンキナーゼドメインを阻害することによって効果を発揮します。この阻害は、細胞増殖と生存に関与する下流シグナル伝達経路の活性化を防ぎます。 分子標的は、上皮成長因子受容体とその関連するシグナル伝達経路を含みます .
類似の化合物との比較
類似の化合物
OSI-413: エルロチニブの別の活性代謝物であり、O-脱メチル化異性体です。
ゲフィチニブ: がん治療に使用される、類似の上皮成長因子受容体チロシンキナーゼ阻害剤。
アファチニブ: 上皮成長因子受容体を標的とする別のチロシンキナーゼ阻害剤。
独自性
OSI-420は、エルロチニブの活性代謝物としての特定の役割により、独自です。 これは、独特の薬物動態特性を持ち、がん治療におけるエルロチニブの全体的な有効性と安全性プロファイルに貢献しています .
生化学分析
Biochemical Properties
OSI-420 interacts with various enzymes and proteins, primarily EGFR tyrosine kinase . It inhibits the EGFR tyrosine kinase by competing with adenosine triphosphate (ATP) for its binding site on the intracellular domain of EGFR . This interaction disrupts the processes involved in cancer growth and development, including cell migration, proliferation, angiogenesis, and apoptosis .
Cellular Effects
OSI-420 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By inhibiting EGFR tyrosine kinase, OSI-420 disrupts the signaling pathways that promote cell proliferation and survival, thereby exerting its anti-cancer effects .
Molecular Mechanism
The molecular mechanism of OSI-420 involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . OSI-420 binds to the ATP-binding site of EGFR tyrosine kinase, inhibiting its activity and disrupting EGFR-mediated signaling pathways . This leads to changes in gene expression that result in decreased cell proliferation and increased apoptosis .
Temporal Effects in Laboratory Settings
The effects of OSI-420 change over time in laboratory settings . Studies have shown that the apparent clearances of OSI-420 were higher in younger patients compared to older patients . This suggests that the stability and degradation of OSI-420, as well as its long-term effects on cellular function, may vary depending on patient characteristics .
Dosage Effects in Animal Models
The effects of OSI-420 vary with different dosages in animal models . Studies have shown that the plasma levels of OSI-420 were significantly decreased in certain treatment groups . This suggests that the effects of OSI-420 may be dose-dependent, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
OSI-420 is involved in metabolic pathways that include interactions with various enzymes and cofactors . It is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP3A5 . This metabolism can affect metabolic flux and metabolite levels .
Transport and Distribution
OSI-420 is transported and distributed within cells and tissues . It is primarily transported by organic anion transporting polypeptides (OATPs), which facilitate its cellular accumulation . The distribution of OSI-420 within cells and tissues can be affected by various factors, including the presence of transporters or binding proteins and its localization or accumulation .
準備方法
合成経路と反応条件
OSI-420の合成は、エルロチニブの脱メチル化を含む。エルロチニブは、市販されている3,4-ジヒドロキシベンズアルデヒドから調製される、6,7-ビス-(2-メトキシエトキシ)キナゾリン-4-(3H)-オンから合成される。 この化合物を次に、チオニルクロリドと還流温度で反応させて、4-クロロ-6,7-ビス-(2-メトキシエトキシ)キナゾリンを得て、これをさらにジメチルホルムアミド中で3-エチニルアニリンと処理してエルロチニブ塩酸塩を生成する .
工業的製造方法
OSI-420の工業的製造は、上記で説明したのと同じ合成経路に従い、高純度と収率を確保するための追加の精製工程が含まれます。 高速液体クロマトグラフィー(HPLC)は、バルク医薬品のプロセス関連不純物の分離および定量に一般的に使用されます .
化学反応の分析
反応の種類
OSI-420は、以下を含むさまざまな化学反応を起こします。
酸化: OSI-420は酸化されて、さまざまな代謝物を形成する可能性があります。
還元: 特定の条件下で還元反応を起こす可能性があります。
置換: OSI-420はアルキン基を含み、これはアジド基を含む分子との銅触媒によるアジド-アルキン環状付加(CuAAc)を起こすことができます.
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: アジド-アルキン環状付加反応には、銅触媒が使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、アジド基とのCuAAc反応は、トリアゾール誘導体を形成する .
科学研究の応用
化学
OSI-420は、アルキン基のために、クリックケミストリーで試薬として使用され、アジド-アルキン環状付加反応を起こすことができます .
生物学と医学
OSI-420は、その薬物動態特性と、エルロチニブの活性代謝物としての役割について、広く研究されています。 これは、非小細胞肺がんや原発性脳腫瘍など、さまざまながんの治療におけるエルロチニブの代謝と有効性を理解するための研究に使用されます .
産業
製薬業界では、OSI-420は、生物学的サンプル中のエルロチニブとその代謝物の定量のための分析方法の開発と最適化に使用されます .
類似化合物との比較
Similar Compounds
OSI-413: Another active metabolite of erlotinib, which is an O-demethylated isomer.
Gefitinib: A similar epidermal growth factor receptor tyrosine kinase inhibitor used in cancer treatment.
Afatinib: Another tyrosine kinase inhibitor targeting the epidermal growth factor receptor.
Uniqueness
OSI-420 is unique due to its specific role as an active metabolite of erlotinib. It has distinct pharmacokinetic properties and contributes to the overall efficacy and safety profile of erlotinib in cancer treatment .
特性
IUPAC Name |
2-[4-(3-ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4.ClH/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(27-8-7-25)20(28-10-9-26-2)13-18(17)22-14-23-21;/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOXOWNQZVIETJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596524 | |
| Record name | 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183320-51-6 | |
| Record name | 2-{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


